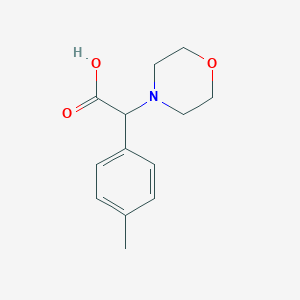

Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Descripción general

Descripción

Morpholin-4-YL-(4-methyl)phenyl-acetic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its solid physical state, with a melting point ranging from 209-215°C and a predicted boiling point of approximately 365.6°C at 760 mmHg .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-YL-(4-methyl)phenyl-acetic acid typically involves the reaction of morpholine with 4-methylphenylacetic acid under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Morpholin-4-YL-(4-methyl)phenyl-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Morpholin-4-YL-(4-methyl)phenyl-acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for Carfilzomib , a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma. Carfilzomib's mechanism involves the inhibition of the proteasome, leading to apoptosis in cancer cells, which highlights the importance of morpholine derivatives in cancer therapy .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of Schiff bases and other bioactive molecules. Schiff bases derived from morpholine compounds exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. For example, research has demonstrated that morpholine derivatives can act as effective antimicrobial agents against various pathogens .

Organic Synthesis

This compound is employed in organic synthesis as a building block for creating complex organic molecules. Its ability to participate in nucleophilic substitutions and other reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Case Study 1: Carfilzomib Synthesis

Research conducted on the synthesis pathways for Carfilzomib highlighted the role of this compound as a critical intermediate. The study detailed the reaction conditions that optimize yield and purity, demonstrating its effectiveness in pharmaceutical manufacturing processes.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of morpholine-based Schiff bases. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of morpholin-4-YL-(4-methyl)phenyl-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to morpholin-4-YL-(4-methyl)phenyl-acetic acid include:

Morpholin-4-yl-phenyl-acetic acid: A compound with a similar structure but without the methyl group on the phenyl ring.

Morpholin-4-yl-thiophen-3-yl-acetic acid: A compound with a thiophene ring instead of a phenyl ring.

(5- [Morpholin-4-yl (phenyl)methyl]-1H-tetrazol-1-yl)acetic acid: A compound with a tetrazole ring in place of the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 4-methylphenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound in various research applications .

Actividad Biológica

Morpholin-4-yl-(4-methyl)phenyl-acetic acid (MMPA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. With the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, MMPA features a morpholine ring connected to a 4-methylphenyl group through an acetic acid moiety. This article explores its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

MMPA is characterized by:

- Chemical Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Melting Point : Approximately 162-164°C

- Boiling Point : Predicted around 365.6°C

The morpholine ring's presence suggests possible interactions with various biological targets, enhancing its profile for drug development.

Anticancer Activity

MMPA has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC₅₀ values for MMPA compared to reference compounds:

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.1 |

| U-937 (Monocytic Leukemia) | 2.41 | Doxorubicin | 0.2 |

| A549 (Lung Cancer) | 1.47 | Combretastatin-A4 | 0.11 |

Studies indicated that MMPA induces apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 activation .

Antimicrobial Activity

Research has also highlighted MMPA's antimicrobial properties. It has been tested against various bacteria and fungi, showing activity against:

- Mycobacterium smegmatis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms are reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 15.6 |

| Candida albicans | 25 |

These findings suggest that MMPA could be a candidate for developing new antimicrobial agents .

The mechanism by which MMPA exerts its biological effects is primarily through interaction with specific receptors and pathways involved in cell proliferation and apoptosis. The compound's structure allows it to act as a selective antagonist at adenosine A2A receptors, which are implicated in various physiological functions including anti-inflammatory responses and neuroprotection .

Case Studies

- In Vitro Studies : In a study published in the European Journal of Medicinal Chemistry, MMPA derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing that modifications to the morpholine structure can significantly enhance biological activity .

- Animal Models : In vivo studies demonstrated that MMPA significantly reduced tumor growth in murine models when administered at specific dosages, supporting its potential as an effective therapeutic agent against certain cancers .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNONCNAKPQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640538 | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490026-98-7 | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.